2-(Oxolan-2-yl)ethanesulfonyl fluoride
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Overview
Description
2-(Oxolan-2-yl)ethanesulfonyl fluoride, also known by its IUPAC name 2-(tetrahydrofuran-2-yl)ethane-1-sulfonyl fluoride, is a versatile chemical compound with the molecular formula C6H11FO3S and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a tetrahydrofuran ring, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(Oxolan-2-yl)ethanesulfonyl fluoride can be achieved through several synthetic routes. One common method involves the activation of sulfonamides using pyrilium salts, followed by the deoxygenation of sulfonic acids . Another approach includes the electrochemical oxidation of thiols to form the desired sulfonyl fluoride . Industrial production methods often utilize transition-metal-catalyzed processes based on palladium, copper, and nickel, as well as the use of sulfur dioxide fluoride (SO2F2) gas as an electrophilic hub .
Chemical Reactions Analysis
2-(Oxolan-2-yl)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can engage in addition reactions with electrophiles and nucleophiles, forming new bonds and products.
Common reagents used in these reactions include pyrilium salts, transition metals (palladium, copper, nickel), and sulfur dioxide fluoride gas . The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-(Oxolan-2-yl)ethanesulfonyl fluoride finds applications in diverse fields such as:
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)ethanesulfonyl fluoride involves its role as an electrophilic warhead in various chemical reactions . The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is particularly useful in biochemical applications, where the compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues .
Comparison with Similar Compounds
2-(Oxolan-2-yl)ethanesulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
Methanesulfonyl fluoride: A simpler sulfonyl fluoride with a single carbon chain.
Benzenesulfonyl fluoride: Contains an aromatic benzene ring attached to the sulfonyl fluoride group.
Ethanesulfonyl fluoride: Similar to methanesulfonyl fluoride but with an extended carbon chain.
The uniqueness of this compound lies in its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides .
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAGUZCLGGECBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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